molecular formula C12H14O3 B13088860 Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate

Cat. No.: B13088860
M. Wt: 206.24 g/mol
InChI Key: VJAIMUKFMVTZHI-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. These methods are efficient and can produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Chiral spiroborate ester catalysts.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate

InChI

InChI=1S/C12H14O3/c1-8(12(13)14-2)10-4-3-9-5-6-15-11(9)7-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

VJAIMUKFMVTZHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCO2)C=C1)C(=O)OC

Origin of Product

United States

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